

Savolitinib: A Technical Guide to a Selective c-MET Tyrosine Kinase Inhibitor

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Compound of Interest

Compound Name:	Savolitinib
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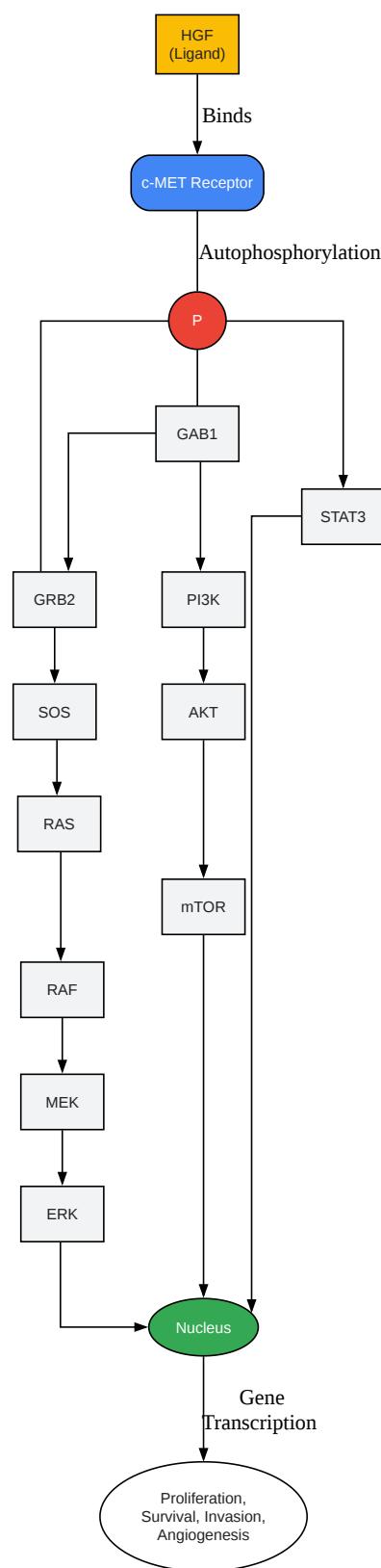
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **savolitinib** (also known as Volitinib, AZD6094, and HMPL-504), a potent and highly selective, orally bioavailable small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) Dysregulation of the c-MET signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention.[\[5\]](#)[\[6\]](#) **Savolitinib** has been developed to target tumors with aberrant c-MET activation, such as those with MET amplification or MET exon 14 skipping mutations.[\[2\]](#)[\[7\]](#)

The c-MET Signaling Pathway and Its Role in Oncology

The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase encoded by the MET proto-oncogene.[\[8\]](#)[\[9\]](#) Under normal physiological conditions, its only known ligand, hepatocyte growth factor (HGF), binds to c-MET, inducing receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain.[\[10\]](#) [\[11\]](#) This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[\[6\]](#)[\[8\]](#)[\[12\]](#) These pathways are crucial for regulating cellular processes like proliferation, survival, motility, invasion, and morphogenesis during embryonic development and tissue repair.[\[5\]](#)[\[8\]](#)

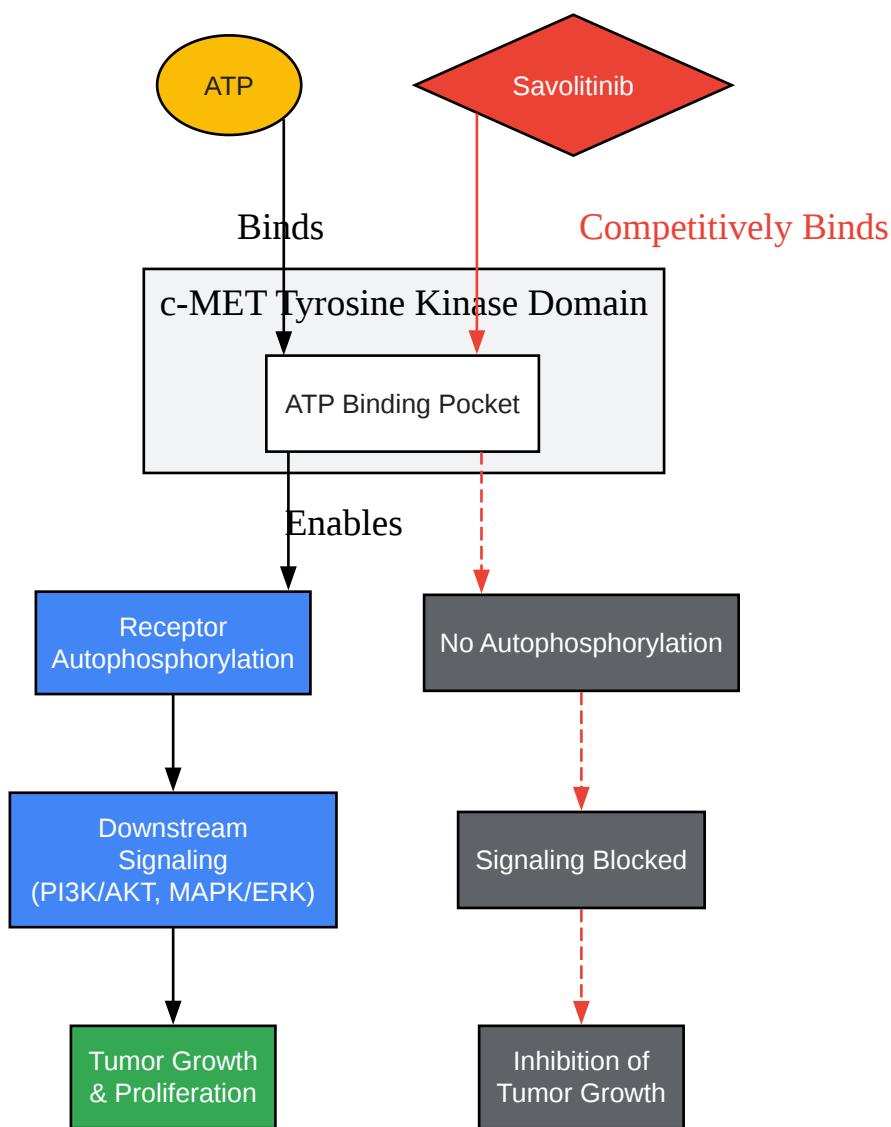
In oncology, aberrant c-MET signaling can drive tumor growth, angiogenesis, and metastasis. [6][8] This dysregulation can occur through several mechanisms, including MET gene amplification, activating mutations (such as MET exon 14 skipping alterations), and overexpression of either c-MET or its ligand HGF.[8][10][13] MET exon 14 skipping mutations, which occur in approximately 3-4% of non-small cell lung cancers (NSCLC), lead to reduced degradation of the MET protein, promoting uncontrolled cellular growth.[14][15]

[Click to download full resolution via product page](#)**Caption:** The c-MET signaling cascade.

Savolitinib: Mechanism of Action

Savolitinib is a potent, ATP-competitive inhibitor of c-MET.[4][16] It selectively binds to the ATP-binding pocket of the c-MET receptor, preventing its autophosphorylation and subsequent activation.[10][16] This blockade disrupts the downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.[10][17]

Savolitinib demonstrates exquisite selectivity for c-MET, which minimizes off-target effects and contributes to a more favorable safety profile.[3][10][18]



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Caption: Savolitinib's competitive inhibition mechanism.

Preclinical Profile

In Vitro Activity

Savolitinib potently inhibits both the enzymatic activity and phosphorylation of MET at low nanomolar concentrations.^[3] It shows high selectivity for c-MET over a wide range of other kinases.^{[3][18]} In vitro studies demonstrate that **savolitinib** effectively inhibits the growth of cancer cell lines with MET amplification or MET-driven autocrine loops.^{[3][18]}

Parameter	Value	Cell Line / Condition	Reference
IC ₅₀ (c-Met)	5 nM	Enzymatic Assay	[16][18]
IC ₅₀ (p-Met)	3 nM	Enzymatic Assay	[16][18]
IC ₅₀ (p-Met)	3 nM	NCI-H441 Cells	[16]
IC ₅₀ (c-Met Inhibition)	12.5 nM (free drug)	Hs746t Xenograft Model	[7][19]
EC ₅₀ (Cell Growth)	0.6 nM - 12.5 nM	MET-dysregulated Gastric Cell Lines	[18]
Kinase Selectivity	>650-fold vs 265 kinases	@ 1 μM concentration	[3]

In Vivo Pharmacokinetics & Efficacy

Preclinical studies in animal models have shown that **savolitinib** is orally bioavailable with favorable pharmacokinetic properties.^{[3][18][19]} It demonstrates dose-dependent tumor growth inhibition in various xenograft models, particularly those with MET-driven gastric, lung, and papillary renal cell carcinomas.^{[3][18][20]}

Species	Dosing	Bioavailability (F)	Clearance (CL)	Half-life (t _{1/2})	Volume of Distribution (V _{ss})	Reference
Mouse	Oral/IV	27.2%	11.0 mL/min/kg	1.7 h	0.4 L/kg	[18]
Rat	Oral/IV	42.6%	11.8 mL/min/kg	-	1.4 L/kg	[18]
Dog	Oral/IV	86.3%	3.5 mL/min/kg	-	1.4 L/kg	[18]
Monkey	Oral/IV	1.9%	17.2 mL/min/kg	-	0.7 L/kg	[18]

Table: Summary of preclinical pharmacokinetic parameters of **Savolitinib**.

In a patient-derived xenograft (PDX) model of EGFR-mutated, MET-amplified NSCLC, **savolitinib** (15 mg/kg) as a single agent resulted in approximately 84% tumor growth inhibition (TGI).[17][21] When combined with the EGFR inhibitor osimertinib, a **savolitinib** dose as low as 0.3 mg/kg achieved 81% TGI.[17][21]

Clinical Development and Efficacy

Savolitinib has undergone extensive clinical investigation as both a monotherapy and in combination with other targeted agents.[2][7][22] It received its first conditional approval in China for patients with NSCLC harboring MET exon 14 skipping mutations who have progressed on or are unable to receive chemotherapy.[2]

Trial ID	Phase	Cancer Type	Patient Population	Dosing	Key Outcome	Reference
NCT02897479	II	NSCLC	MET exon 14 skipping	400-600 mg QD	ORR: 49.2%; Median PFS: 6.8 months; Median DOR: 8.3 months	[7] [13]
NCT0198555	I	Advanced Solid Tumors	MET-aberrant (gastric, NSCLC)	600 mg QD or 500 mg BID (RP2D)	Gastric (MET amp): ORR 35.7%; NSCLC (METex14): Tumor shrinkage observed	[23] [24]
TATTON (Part A)	Ib	NSCLC	EGFRm, MET-amplified, post-EGFR TKI	Savolitinib 600 mg OD + Osimertinib 80 mg OD	ORR: 44%	[7]
NCT02374645	I	NSCLC	EGFRm, MET-amplified, post-EGFR TKI	Savolitinib 600 mg OD + Gefitinib 250 mg OD	ORR (T790M-): 52%; ORR (T790M+): 9%	[7]

SAVANNA H (NCT0377 8229)	II	NSCLC	EGFRm, MET- overexpres- sed/amplifi- ed, post- Osimertinib	Savolitinib 300 mg BID + Osimertinib 80 mg QD	ORR: 56%; Median PFS: 7.4 months; Median DoR: 7.1 months	[25]
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Table: Summary of key clinical trials for **Savolitinib**. (ORR: Objective Response Rate; PFS: Progression-Free Survival; DOR: Duration of Response; QD: Once Daily; BID: Twice Daily; RP2D: Recommended Phase II Dose)

Experimental Protocols

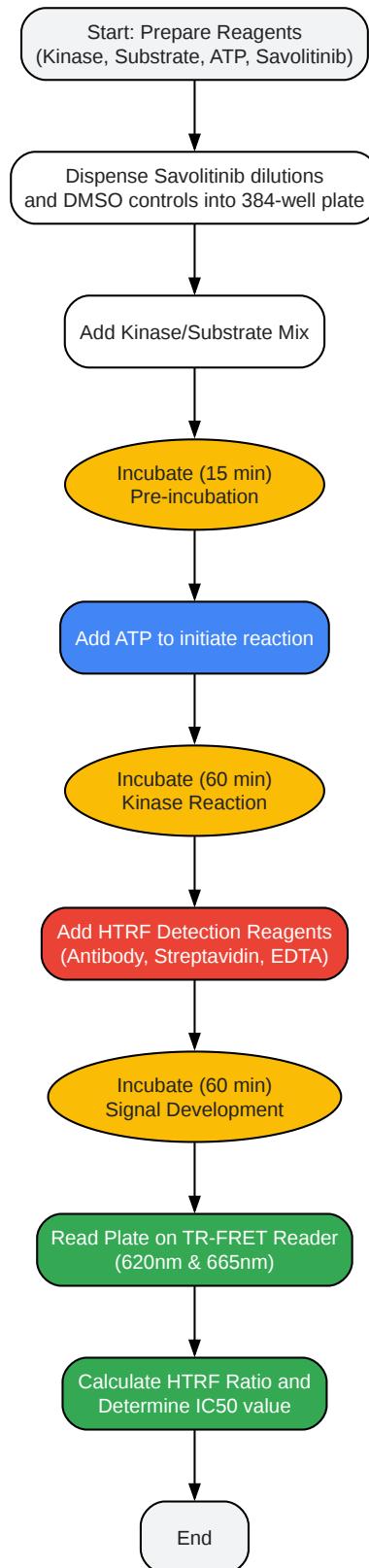
In Vitro c-MET Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the IC_{50} of **savolitinib** against the c-MET kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[26][27]

- Reagent Preparation:
 - Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM $MgCl_2$, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
 - Prepare a serial dilution of **savolitinib** in DMSO, then further dilute in the kinase reaction buffer.
 - Prepare a solution of recombinant human c-MET enzyme in kinase buffer.
 - Prepare a solution of biotinylated substrate peptide (e.g., poly-Glu,Tyr 4:1) in kinase buffer.
 - Prepare an ATP solution in kinase buffer at a concentration close to its K_m for the enzyme.
 - Prepare detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin, diluted in detection buffer (e.g., 100 mM HEPES pH 7.0, 0.1 M KF, 0.1% BSA).
- Assay Procedure:

- Add 2 μ L of diluted **savolitinib** or DMSO (control) to the wells of a low-volume 384-well plate.
- Add 4 μ L of the c-MET enzyme and substrate peptide mixture to each well.
- Incubate for 15 minutes at room temperature to allow compound binding.
- Initiate the kinase reaction by adding 4 μ L of the ATP solution.
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 10 μ L of the detection reagent mixture containing EDTA.
- Incubate for 60 minutes at room temperature to allow for signal development.

- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
 - Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
 - Plot the HTRF ratio against the logarithm of **savolitinib** concentration.
 - Determine the IC_{50} value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).



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Caption: Workflow for in vitro IC_{50} determination.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of **savolitinib** on the proliferation of MET-dependent cancer cells (e.g., Hs746t gastric cancer cells).

- Cell Culture:

- Culture Hs746t cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

- Assay Procedure:

- Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.
 - Allow cells to attach overnight.
 - Prepare serial dilutions of **savolitinib** in culture media and add them to the wells. Include wells with vehicle (DMSO) as a control.
 - Incubate the plate for 72 hours.

- Viability Measurement:

- Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.
 - Incubate as required by the reagent.
 - Measure the signal (luminescence or absorbance) using a plate reader.

- Data Analysis:

- Normalize the signal of treated wells to the vehicle control wells.
 - Plot the percentage of viability against the logarithm of **savolitinib** concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **savolitinib** in a mouse xenograft model.[16][18]

- Animal Model:
 - Use immunodeficient mice (e.g., athymic nude or NSG mice).
 - Subcutaneously implant MET-amplified cancer cells (e.g., Hs746t or EBC-1) or patient-derived tumor fragments into the flank of each mouse.[2][7]
- Tumor Growth and Treatment:
 - Monitor tumor growth regularly using calipers (Tumor Volume = 0.5 x Length x Width²).
 - When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
 - Administer **savolitinib** orally, once daily, at various doses (e.g., 1-25 mg/kg).[16][18] The control group receives the vehicle solution.
 - Monitor animal body weight and general health throughout the study.
- Efficacy and Pharmacodynamic Assessment:
 - Measure tumor volumes 2-3 times per week.
 - At the end of the study (or at specified time points), euthanize the animals and excise the tumors.
 - Tumor tissue can be used for pharmacodynamic analysis, such as measuring the levels of phosphorylated MET (p-MET) by Western blot or immunohistochemistry to confirm target engagement.[7]
- Data Analysis:
 - Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

- Analyze statistical significance between the groups.

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